1,5-Dimethyl-1H-benzo[d]imidazol-2(3H)-one
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Overview
Description
1,5-Dimethyl-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals. The structure of this compound consists of a fused benzene and imidazole ring with two methyl groups at positions 1 and 5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-1H-benzo[d]imidazol-2(3H)-one can be achieved through several methods. One common approach involves the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic or basic conditions. For example, the reaction of o-phenylenediamine with acetic anhydride can yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. The choice of solvents, temperature, and pressure conditions are optimized to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield reduced forms of the benzimidazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the imidazole nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the benzimidazole ring .
Scientific Research Applications
1,5-Dimethyl-1H-benzo[d]imidazol-2(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a valuable tool in biological studies.
Medicine: It serves as a core structure in the development of pharmaceutical agents, including anticancer, anti-inflammatory, and antiparasitic drugs.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1H-benzo[d]imidazol-2(3H)-one: Lacks the methyl groups at positions 1 and 5.
1,3-Dimethyl-1H-imidazol-3-ium-2-yl: A related imidazole compound with different substitution patterns.
5-{[(1H-benzo[d]imidazol-2-yl)sulfonyl]methyl}-3-phenyl-4,5-dihydroisoxazole: A benzimidazole derivative with additional functional groups.
Uniqueness
1,5-Dimethyl-1H-benzo[d]imidazol-2(3H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at positions 1 and 5 can enhance its stability and modify its interaction with molecular targets, making it distinct from other benzimidazole derivatives .
Properties
CAS No. |
39513-28-5 |
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Molecular Formula |
C9H10N2O |
Molecular Weight |
162.19 g/mol |
IUPAC Name |
3,6-dimethyl-1H-benzimidazol-2-one |
InChI |
InChI=1S/C9H10N2O/c1-6-3-4-8-7(5-6)10-9(12)11(8)2/h3-5H,1-2H3,(H,10,12) |
InChI Key |
IUVMKTSPGKAOCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)N2)C |
Origin of Product |
United States |
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